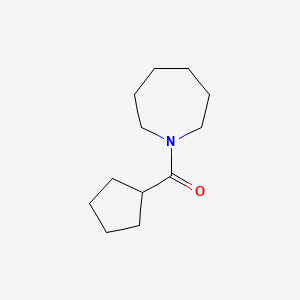

Azepan-1-yl(cyclopentyl)methanone

Description

Properties

IUPAC Name |

azepan-1-yl(cyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12(11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXSPRHPCJNHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Procedure

Yield and Challenges

-

Key Limitation : Competing side reactions with water (from ketone-amine condensation) necessitate anhydrous conditions.

Nucleophilic Acyl Substitution Using Cyclopentanecarbonyl Chloride

Azepane reacts with cyclopentanecarbonyl chloride under basic conditions to form the target compound via nucleophilic attack at the carbonyl carbon.

Reaction Conditions

Procedure

Yield and Optimization

Microwave-Assisted Coupling Reactions

Microwave irradiation accelerates reactions involving azepane and cyclopentyl precursors, reducing synthesis time from hours to minutes.

Reaction Conditions

Procedure

Yield and Advantages

Reductive Amination of Cyclopentanecarboxaldehyde

Azepane reacts with cyclopentanecarboxaldehyde under reductive conditions to form an intermediate secondary amine, which is oxidized to the ketone.

Reaction Conditions

Procedure

Yield and Limitations

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and purity, employing continuous flow reactors and automated systems.

Key Parameters

Process Overview

Yield and Scalability

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(cyclopentyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium at room temperature.

Reduction: LiAlH₄ in dry ether under reflux conditions.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Azepan-1-yl(cyclopentyl)methanone has been explored for various scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for drug design targeting specific biological pathways.

Materials Science: The compound’s unique chemical properties are studied for the development of advanced materials, including polymers and nanomaterials.

Biological Research: It is used as a tool compound in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industrial Applications: The compound is explored for its potential use in the synthesis of fine chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of azepan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Azepan-1-yl Methanone Derivatives

*Hypothetical data inferred from analogs.

†Estimated based on substituent contributions.

- Lipophilicity : The cyclopentyl group likely imparts moderate logP (~2.5), lower than aryl analogs with ethoxy groups (logP 3.37) but higher than fluorinated derivatives due to fluorine’s polarity .

Q & A

Q. What are the recommended synthetic routes for Azepan-1-yl(cyclopentyl)methanone?

The synthesis typically involves coupling a cyclopentyl precursor with an azepane derivative under optimized conditions. For example, reactions may employ dichloromethane or tetrahydrofuran (THF) as solvents, with bases like triethylamine to facilitate nucleophilic substitutions. Purification via column chromatography ensures high yields and purity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for confirming molecular structure. For instance, ¹H NMR can resolve signals from the azepane ring’s protons (δ 1.4–2.1 ppm) and the cyclopentyl group (δ 1.6–2.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₂₁NO, MW 207.31 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety Data Sheets (SDS) classify this compound as an irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves varying solvents (e.g., DMF for polar intermediates), temperatures (0–50°C), and catalysts (e.g., NaH for deprotonation). Design of Experiments (DoE) methodologies, such as factorial designs, statistically identify critical parameters. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to minimize by-products .

Q. What methodologies elucidate the compound’s interactions with biological targets?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values) with receptors, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guided by crystallographic data from homologous proteins .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in antimicrobial or receptor-modulation assays require orthogonal validation. For example, if in vitro antibacterial results conflict, repeat assays under standardized CLSI guidelines, and cross-validate with in silico ADMET predictions. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., MTT assays) further clarify specificity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Quantitative Structure-Activity Relationship (QSAR) models identify pharmacophores using descriptors like LogP, polar surface area, and H-bond donors. Density Functional Theory (DFT) calculations optimize 3D conformations, while molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers or protein binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.